molecular formula C12H14Br2N2 B3058164 Pyridinium, 1,1'-(1,2-ethanediyl)bis-, dibromide CAS No. 882-35-9

Pyridinium, 1,1'-(1,2-ethanediyl)bis-, dibromide

Cat. No.: B3058164
CAS No.: 882-35-9
M. Wt: 346.06 g/mol
InChI Key: DMEHMWWKTXHHMO-UHFFFAOYSA-L
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Description

Pyridinium, 1,1'-(1,2-ethanediyl)bis-, dibromide is a useful research compound. Its molecular formula is C12H14Br2N2 and its molecular weight is 346.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Ethylenebis(pyridinium bromide) is a pyridinium-based compound . Pyridinium compounds are known to interact with various targets, including acetylcholinesterase . Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter, in the neuromuscular junction . By inhibiting this enzyme, pyridinium compounds can increase the signaling of acetylcholine, relieving symptoms of conditions like myasthenia gravis .

Mode of Action

The mode of action of ethylenebis(pyridinium bromide) is likely similar to other pyridinium compounds. These compounds inhibit the breakdown of acetylcholine by acetylcholinesterase, which facilitates the transmission of impulses across the neuromuscular junction . This results in an increase in acetylcholine signaling, which can help alleviate symptoms of diseases that involve dysfunction at the neuromuscular junction .

Biochemical Pathways

Pyridinium compounds affect the biochemical pathway involving acetylcholine and its receptor at the neuromuscular junction . By inhibiting acetylcholinesterase, these compounds prevent the breakdown of acetylcholine, leading to an increase in acetylcholine signaling . This can have downstream effects on muscle tone and fatigue, among other things .

Pharmacokinetics

Other pyridinium compounds, such as pyridostigmine, have been found to have poor oral absorption (10% to 20%) and a half-life of elimination of 1 to 2 hours

Result of Action

The result of the action of ethylenebis(pyridinium bromide) would depend on its specific targets and mode of action. If it acts similarly to other pyridinium compounds, it could potentially increase acetylcholine signaling, leading to improvements in conditions like myasthenia gravis . .

Action Environment

The action of ethylenebis(pyridinium bromide), like other pyridinium compounds, could be influenced by various environmental factors. For example, the presence of other substances that interact with acetylcholine or acetylcholinesterase could potentially affect the compound’s action . Additionally, factors such as pH and temperature could potentially influence the stability and efficacy of the compound .

Properties

IUPAC Name

1-(2-pyridin-1-ium-1-ylethyl)pyridin-1-ium;dibromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.2BrH/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14;;/h1-10H,11-12H2;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEHMWWKTXHHMO-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CC[N+]2=CC=CC=C2.[Br-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30889441
Record name Ethylenebis(pyridinium bromide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30889441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882-35-9
Record name Pyridinium, 1,1'-(1,2-ethanediyl)bis-, bromide (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000882359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridinium, 1,1'-(1,2-ethanediyl)bis-, bromide (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethylenebis(pyridinium bromide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30889441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridinium, 1,1'-(1,2-ethanediyl)bis-, dibromide
Reactant of Route 2
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Pyridinium, 1,1'-(1,2-ethanediyl)bis-, dibromide
Reactant of Route 3
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Pyridinium, 1,1'-(1,2-ethanediyl)bis-, dibromide

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